molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine

Cat. No.: B7532945
M. Wt: 311.34 g/mol
InChI Key: WWRNWVHSHBUFOO-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a 3,4-dimethoxyphenylmethyl group

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNWVHSHBUFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a cyclization reaction with phenyl isocyanate to yield the desired tetrazole derivative. The reaction conditions generally include the use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require the presence of a catalyst such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials. Additionally, its ability to inhibit specific enzymes and proteins involved in cancer cell growth sets it apart from other similar compounds.

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